molecular formula C8H9BrClN B13990896 N-(2-bromoethyl)-3-chloroaniline CAS No. 791727-29-2

N-(2-bromoethyl)-3-chloroaniline

Cat. No.: B13990896
CAS No.: 791727-29-2
M. Wt: 234.52 g/mol
InChI Key: IAKGZFFNDAZNNG-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)-3-chloroaniline is an organic compound that features both bromine and chlorine atoms attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromoethyl)-3-chloroaniline can be synthesized through a multi-step process. One common method involves the bromination of 3-chloroaniline followed by the alkylation with 2-bromoethanol. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoethyl)-3-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-alkylated aniline derivatives .

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-3-chloroaniline involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)-3-chloroaniline
  • N-(2-bromoethyl)-4-chloroaniline
  • N-(2-bromoethyl)-3-fluoroaniline

Uniqueness

N-(2-bromoethyl)-3-chloroaniline is unique due to the specific positioning of the bromine and chlorine atoms on the aniline ring. This configuration imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

791727-29-2

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

N-(2-bromoethyl)-3-chloroaniline

InChI

InChI=1S/C8H9BrClN/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2

InChI Key

IAKGZFFNDAZNNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCBr

Origin of Product

United States

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